molecular formula C8H10N2O5 B2631535 Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate CAS No. 65422-98-2

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate

Cat. No.: B2631535
CAS No.: 65422-98-2
M. Wt: 214.177
InChI Key: GWQHRMDHUWRYPI-UHFFFAOYSA-N
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Description

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate is a chemical compound with the molecular formula C8H10N2O5 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,2,5-oxadiazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with hydrazine hydrate to form the intermediate diethyl hydrazine-1,2-dicarboxylate. This intermediate then undergoes cyclization with nitrous acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound 2-oxide, while reduction can produce diethyl hydrazine-1,2-dicarboxylate .

Scientific Research Applications

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 1,2,5-oxadiazole-3,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,2,4-oxadiazole-3,4-dicarboxylate
  • Diethyl 1,3,4-oxadiazole-3,4-dicarboxylate
  • Diethyl 1,2,5-thiadiazole-3,4-dicarboxylate

Uniqueness

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate is unique due to its specific ring structure and the presence of ester groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

IUPAC Name

diethyl 1,2,5-oxadiazole-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c1-3-13-7(11)5-6(10-15-9-5)8(12)14-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQHRMDHUWRYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NON=C1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65422-98-2
Record name 3,4-diethyl 1,2,5-oxadiazole-3,4-dicarboxylate
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